molecular formula C14H23NO4 B12932134 (2R,3aS,7aS)-1-(tert-butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid

(2R,3aS,7aS)-1-(tert-butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid

Cat. No.: B12932134
M. Wt: 269.34 g/mol
InChI Key: POJYGQHOQQDGQZ-GARJFASQSA-N
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Description

(2R,3aS,7aS)-1-(tert-butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group and an octahydroindole core. The presence of the Boc group makes it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3aS,7aS)-1-(tert-butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the octahydroindole core, which can be derived from cyclohexanone through a series of reduction and cyclization reactions.

    Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step is crucial for protecting the amine functionality during subsequent reactions.

    Carboxylation: The final step involves the carboxylation of the indole ring to introduce the carboxylic acid functionality. This can be achieved using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, plays a crucial role in scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2R,3aS,7aS)-1-(tert-butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The Boc group can be selectively removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine, which can then undergo further substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols

    Substitution: Free amines, substituted indoles

Scientific Research Applications

(2R,3aS,7aS)-1-(tert-butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its chiral nature.

    Medicine: It is a key intermediate in the development of drugs targeting neurological disorders and cancer.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (2R,3aS,7aS)-1-(tert-butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc group provides steric protection, allowing selective reactions at other functional groups. The compound’s chiral nature enables it to interact with biological molecules in a stereospecific manner, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its chiral nature and the presence of the Boc protecting group, which makes it a versatile intermediate in organic synthesis. Its ability to undergo selective reactions and its applications in various fields highlight its significance in scientific research and industrial production.

Properties

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

(2R,3aS,7aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-10-7-5-4-6-9(10)8-11(15)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)/t9-,10-,11+/m0/s1

InChI Key

POJYGQHOQQDGQZ-GARJFASQSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]2CCCC[C@H]2C[C@@H]1C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCCC2CC1C(=O)O

Origin of Product

United States

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